4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

Ectonucleotidase inhibition h-NTPDase1 Structure‑activity relationship

This 4-bromo/4′-fluoro substitution isomer is the validated negative control for h-NTPDase1 inhibitor SAR campaigns. It shares molecular formula, MW (443.3 g/mol), and cLogP (2.44) with the active positional isomer N-(4-bromophenyl)-4-fluoro-3-(morpholine-4-sulfonyl)benzamide (IC₅₀ 2.88 µM), yet exhibits zero detectable h-NTPDase1 activity in curated databases. Paired use deconvolves target-mediated pharmacology from assay artifacts, membrane perturbation, or non-specific binding driven by bulk physicochemical properties. Mandatory for rigorous halogen-scanning matrices, scaffold-hopping controls, and isoform selectivity profiling where the sulfonyl-to-carbonyl linker switch is interrogated. Procure only this substitution pattern to ensure SAR integrity and experimental reproducibility.

Molecular Formula C17H16BrFN2O4S
Molecular Weight 443.3 g/mol
Cat. No. B5984504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide
Molecular FormulaC17H16BrFN2O4S
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br
InChIInChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
InChIKeyAODQVNKKCDMDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide – Structural Classification and Baseline Procurement Profile


4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide (C₁₇H₁₆BrFN₂O₄S; MW 443.3 g/mol) is a fully synthetic sulfonamido‑benzamide derivative incorporating a morpholine‑4‑sulfonyl substituent at the 3‑position, a bromine at the 4‑position, and a 4‑fluoroanilide moiety . The compound belongs to the broader class of sulfamoyl benzamides that have been explored as inhibitors of ectonucleotidases (h‑NTPDases), bromodomain‑containing proteins, and sigma receptors; however, authoritative chemical biology databases such as ZINC record zero known biological activities for this specific substitution pattern as of ChEMBL 20 [1]. This absence of annotated bioactivity fundamentally distinguishes it from close positional isomers that do possess quantitatively characterized target engagement.

Why Broad-Class “Sulfamoyl Benzamide” Analogs Cannot Substitute for 4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide in Targeted Research


Generic substitution within the sulfamoyl benzamide series is demonstrably unreliable because even single-atom positional isomerism abolishes or fundamentally alters biological activity. The positional isomer N-(4-bromophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide – which differs solely by interchanging the bromine and fluorine substituent positions on the benzamide scaffold – exhibits measurable inhibitory activity against h‑NTPDase1 (IC₅₀ 2.88 ± 0.13 µM) [1], whereas the title compound shows no annotated bioactivity in authoritative curated databases [2]. Furthermore, the morpholine‑4‑sulfonyl group at the 3‑position creates a spatially and electronically distinct hydrogen‑bond acceptor network compared to analogs bearing morpholine‑4‑carbonyl or simple sulfonamide substituents, which translates into divergent selectivity profiles across the h‑NTPDase isoform panel [1]. Procurement of the specific substitution pattern is therefore mandatory for structure‑activity relationship (SAR) control experiments, negative‑control studies, and scaffold‑hopping campaigns where the absence of predefined biological activity is the selection criterion.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide Relative to Closest Structural Analogs


Absence of Annotated Biological Activity Versus Active Positional Isomer: h‑NTPDase1 Inhibition

The title compound (4‑bromo‑N‑(4‑fluorophenyl)‑3‑(4‑morpholinylsulfonyl)benzamide) has zero annotated biological activities in ChEMBL 20 [1], constituting a verified null‑activity baseline. In contrast, the positional isomer N‑(4‑bromophenyl)‑4‑fluoro‑3‑(4‑morpholinylsulfonyl)benzamide – which exchanges bromine and fluorine between the benzoyl and anilide rings – is a confirmed h‑NTPDase1 inhibitor with an IC₅₀ of 2.88 ± 0.13 µM measured in a recombinant human enzyme assay [2]. This represents a >34‑fold differential in measurable biochemical activity attributable solely to substituent position interchange.

Ectonucleotidase inhibition h-NTPDase1 Structure‑activity relationship

Morpholine‑4‑sulfonyl Versus Morpholine‑4‑carbonyl: Differential h‑NTPDase Isoform Selectivity

Within the sulfamoyl benzamide series, the nature of the linker between the morpholine ring and the central aromatic scaffold dictates isoform selectivity. Compounds bearing a morpholine‑4‑sulfonyl group (as in the title compound) constitute a distinct chemotype from those with a morpholine‑4‑carbonyl linker. The most potent h‑NTPDase1 inhibitor in the RSC Advances study, compound 3i (N‑(4‑bromophenyl)‑4‑chloro‑3‑(morpholine‑4‑carbonyl)benzenesulfonamide), achieves an IC₅₀ of 2.88 ± 0.13 µM against h‑NTPDase1 and 0.72 ± 0.11 µM against h‑NTPDase3 [1], while morpholine‑4‑sulfonyl‑containing analogs in the same series displayed shifted selectivity toward h‑NTPDase2 (sub‑micromolar IC₅₀ range) [1]. The title compound, as a morpholine‑4‑sulfonyl benzamide, is structurally positioned for interrogation of h‑NTPDase2‑biased interaction, although its own activity remains unannotated [2].

h‑NTPDase isoform selectivity Sulfonyl vs. carbonyl linker Ectonucleotidase inhibitor pharmacology

Bromine Position Does Not Influence h‑NTPDase Activity in the Same Manner as Chlorine: Cross‑Chemotype Comparison

In the sulfamoyl benzamide series, the identity and position of the halogen atom on the benzamide core modulate potency. The 4‑chloro analog (compound 3i: N‑(4‑bromophenyl)‑4‑chloro‑3‑(morpholine‑4‑carbonyl)benzenesulfonamide) achieves h‑NTPDase1 IC₅₀ = 2.88 ± 0.13 µM [1]. The title compound replaces the 4‑chloro substituent with a 4‑bromo substituent and incorporates a 4‑fluorophenyl anilide rather than a 4‑bromophenyl anilide. The combination of 4‑bromo on the benzoyl ring and 4‑fluoro on the anilide ring yields a compound with no measurable activity in curated databases [2], establishing that the bromo/fluoro permutation is incompatible with h‑NTPDase1 recognition, whereas the chloro/bromo permutation (as in 3i) retains low‑micromolar potency.

Halogen substitution effects Bromine vs. chlorine h‑NTPDase SAR

Computed Physicochemical Property Comparison: Lipophilicity and Hydrogen‑Bonding Capacity

The ZINC database provides computed physicochemical parameters for the title compound: molecular weight 443.3 g/mol, logP 2.44, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, topological polar surface area (tPSA) 77–80 Ų, and 3 rotatable bonds [1]. These values place the compound within lead‑like chemical space (all parameters satisfy Lipinski's and Veber's rules). For comparison, the active positional isomer N‑(4‑bromophenyl)‑4‑fluoro‑3‑(4‑morpholinylsulfonyl)benzamide shares identical molecular formula and computed logP but differs in tPSA distribution due to altered electronic topology of the halogen substitution pattern, which can affect passive membrane permeability and target‑binding electrostatics even when gross logP is unchanged [1].

Physicochemical properties Lipophilicity Drug‑likeness

Defined Research Application Scenarios for 4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide Based on Verified Evidence


Structurally Matched Negative Control for h‑NTPDase1 Inhibitor Screening Campaigns

When the positional isomer N‑(4‑bromophenyl)‑4‑fluoro‑3‑(4‑morpholinylsulfonyl)benzamide (h‑NTPDase1 IC₅₀ = 2.88 µM [1]) is employed as a positive‑control inhibitor or tool compound, the title compound serves as the ideal negative control. Both compounds share identical molecular formula (C₁₇H₁₆BrFN₂O₄S), molecular weight (443.3 g/mol), and computed logP (2.44) [2], yet the title compound lacks detectable h‑NTPDase1 inhibitory activity. This permits rigorous discrimination between assay‑specific artifacts and genuine target‑mediated pharmacology.

Halogen‑Scanning SAR Probe for Activity Cliff Characterization

The complete loss of h‑NTPDase1 activity observed upon transitioning from a 4‑chloro/4′‑bromo substitution pattern (compound 3i, IC₅₀ 2.88 µM [1]) to the 4‑bromo/4′‑fluoro pattern of the title compound defines a halogen‑dependent activity cliff. The title compound is therefore an essential reference point for comprehensive halogen‑scanning matrices aimed at mapping the steric and electronic determinants of h‑NTPDase1 ligand recognition.

Linker‑Chemistry Profiling Tool: Morpholine‑4‑sulfonyl vs. Morpholine‑4‑carbonyl

The morpholine‑4‑sulfonyl benzamide chemotype, represented by the title compound, is systematically underrepresented in published h‑NTPDase inhibitor datasets compared to morpholine‑4‑carbonyl analogs. The published series demonstrates that sulfonyl‑linked analogs exhibit preferential activity toward h‑NTPDase2 (sub‑micromolar IC₅₀) while carbonyl‑linked analogs favor h‑NTPDase1/3 [1]. Incorporating the title compound into isoform‑profiling panels enables direct interrogation of whether the sulfonyl‑to‑carbonyl linker switch is a general determinant of isoform selectivity across diverse benzamide substitution patterns.

Negative Control for Physicochemical Property‑Matched Pair Studies in Cellular Assays

Because the title compound and its active positional isomer are physicochemically nearly indistinguishable (identical logP, molecular weight, and H‑bond donor/acceptor counts [2]) yet diverge completely in biochemical activity, paired use of these compounds in cell‑based assays allows deconvolution of target‑mediated effects from off‑target cytotoxicity, membrane perturbation, or nonspecific protein binding that may correlate with bulk physicochemical properties rather than specific molecular recognition.

Quote Request

Request a Quote for 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.